molecular formula C6H11N B2533135 Spiro[2.2]pentan-1-ylmethanamine CAS No. 1506601-94-0

Spiro[2.2]pentan-1-ylmethanamine

Cat. No. B2533135
CAS RN: 1506601-94-0
M. Wt: 97.161
InChI Key: ZCVJMMXCYUHRKP-UHFFFAOYSA-N
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Description

Spiro[2.2]pentan-1-ylmethanamine is a chemical compound with the CAS Number: 1506601-94-0 . It has a molecular weight of 97.16 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11N/c7-4-5-3-6(5)1-2-6/h5H,1-4,7H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

  • Efficient Synthesis of Amido-Spiro[2.2]pentanes

    The synthesis of amido-spiro[2.2]pentanes through Simmons-Smith cyclopropanation of allenamides has been described. This method is noted for its general efficiency and represents the most direct synthesis of these chemically and biologically interesting systems. However, the process involves low diastereoselectivity with unsubstituted allenamides and the potential formation of both mono- and bis-cyclopropanation products (Lu et al., 2009).

  • Characterization of Heterocyclic Spiro[2.2]pentane Cations

    A computational study using ab initio MP2/6-311++G(d,p) level of theory characterized heterocyclic spiro[2.2]pentane cations with elements like N, P, and As as spiro atoms. The study explored their strain, stability, and aromatic characteristics, shedding light on the interaction of these compounds with the Cl(-) anion and their reaction with the 3-boranuidaspiro[2.2]pentane anion, leading to new compound formation (Trujillo et al., 2014).

  • Electronic Structure of Substituted Tetraphosphaspiro[2.2]pentanes

    Research on the electronic structure of 1,2,4,5-tetraphosphaspiro[2.2]pentanes and their analogs revealed insights into the valence orbitals and the effect of spiro-interaction on these compounds. The study integrated molecular orbital calculations and photoelectron spectroscopic investigations, providing a deeper understanding of the orbital structures of these complex molecules (Gleiter et al., 1986).

  • Exploring the Mechanism of P450 Enzymes with Spiro[2.2]pentane Derivatives

    The mechanisms of hydrocarbon hydroxylation by cytochrome P450 enzymes were investigated using norcarane and spiro[2.5]octane. This research is significant for understanding the radical intermediate involvement and the radical rebound mechanism in these enzymatic reactions (Auclair et al., 2002).

  • NMR Carbon-Carbon Coupling Constants in Spiroalkanes

    A study focusing on carbon-carbon spin-spin coupling constants in spiroalkanes like spiro[2.2]pentane revealed unique structural trends and bonding environments at the spiro carbon, contributing to the understanding of these compounds' structural characteristics (Krivdin, 2004).

  • Understanding the Effect of Transannular Interaction on Bond Lengths

    X-Ray structure analysis provided insights into the unusual transannular interaction between the carbonyl group and the bridging bond in tricyclo[2.1.0.02,5]pentane derivatives. This study offers a detailed understanding of molecular interactions in complex chemical structures (Irngartinger et al., 1985).

Safety and Hazards

The safety information for Spiro[2.2]pentan-1-ylmethanamine includes several hazard statements: H226, H302, H314, H335 . These codes correspond to specific hazards associated with the compound. For example, H226 indicates that the compound is flammable, and H302 indicates that it is harmful if swallowed .

properties

IUPAC Name

spiro[2.2]pentan-2-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c7-4-5-3-6(5)1-2-6/h5H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVJMMXCYUHRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1506601-94-0
Record name {spiro[2.2]pentan-1-yl}methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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